3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
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Overview
Description
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an aniline moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate aniline derivative. . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: This compound shares a similar pyrazole core but differs in the substitution pattern and functional groups.
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone: Another related compound with a different substitution on the aniline ring.
Uniqueness
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;;/h3-7H,8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQUGRIRJETLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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